4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

描述

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex substitution pattern present on the pyrimidine ring system. According to Chemical Abstracts Service registry, this compound is assigned the identification number 2209-72-5 and possesses the molecular formula C₅H₆N₄O₂. The molecular weight has been determined to be 154.13 grams per mole, which corresponds to the sum of all constituent atoms within the molecular structure.

The compound exhibits multiple synonymous names that reflect different naming conventions and structural perspectives. These include 6-amino-2-methyl-5-nitroso-4-pyrimidinol, 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, and 4-amino-6-hydroxy-2-methyl-5-nitrosopyrimidine. Each naming variant emphasizes different aspects of the molecular structure, such as the tautomeric forms that can exist due to the presence of both amino and hydroxy substituents on the pyrimidine ring.

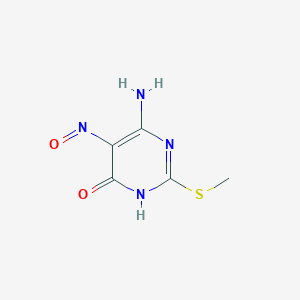

The structural architecture of this compound is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes an amino group at position 4, a hydroxy group at position 6, a methylthio group at position 2, and a nitroso group at position 5. This specific arrangement of functional groups contributes significantly to the compound's chemical reactivity and biological properties, making it a subject of considerable interest in medicinal chemistry and synthetic organic chemistry applications.

The unique combination of electron-donating and electron-withdrawing groups creates a complex electronic environment within the molecule. The amino and hydroxy groups serve as electron-donating substituents, while the nitroso group acts as an electron-withdrawing moiety. The methylthio group contributes additional electronic effects and provides opportunities for further chemical modifications through sulfur chemistry transformations.

Historical Context in Heterocyclic Chemistry

The historical significance of this compound is intimately connected to the development of classical purine synthesis methodologies, particularly the Traube purine synthesis developed by Wilhelm Traube in 1900. This synthetic approach revolutionized the field of heterocyclic chemistry by providing a systematic method for constructing purine ring systems through the cyclization of appropriately substituted pyrimidine derivatives.

The Traube synthesis methodology established the fundamental principle of constructing purine derivatives through the sequential modification of pyrimidine precursors. In this classical approach, 4-amino-6-hydroxy pyrimidine derivatives serve as starting materials that undergo nitrosation at the 5-position to introduce the nitroso functionality. The resulting 5-nitrosopyrimidine intermediates, such as this compound, then undergo reduction to convert the nitroso group to an amino functionality, followed by formylation and cyclization to construct the imidazole ring portion of the purine system.

This historical synthetic strategy demonstrated the power of functional group manipulation in heterocyclic chemistry and established precedents for modern synthetic approaches to nitrogen-containing ring systems. The methodology showed that complex heterobicyclic structures could be systematically assembled through carefully planned sequences of functional group transformations, a principle that continues to influence contemporary synthetic chemistry.

The development of nitrosation procedures for aminopyrimidine derivatives represented a significant advancement in heterocyclic chemistry methodology. Research conducted in the early 2000s demonstrated novel procedures for selective carbon-nitrosation of aminopyrimidine derivatives under neutral conditions, which proved suitable for multigram scale preparations and applicable to a broader range of pyrimidine derivatives than previously known methods. These improvements in synthetic methodology enhanced the accessibility of nitrosopyrimidine intermediates and expanded their utility in heterocyclic synthesis applications.

The historical evolution of nitrosopyrimidine chemistry has been further enriched by investigations into prebiotic chemistry contexts. Recent research has explored the formation of nitrosopyrimidine derivatives under conditions that might have existed on early Earth, suggesting that these compounds may have played roles in the origins of nucleic acid precursors. These studies have revealed that wet-dry cycles can enable the formation of nitrosopyrimidine derivatives, which subsequently undergo reduction and formylation to produce formamidopyrimidines that serve as precursors to purine nucleosides.

The legacy of compounds like this compound extends into modern pharmaceutical chemistry, where similar structural motifs continue to be employed in the design of bioactive molecules. The principles established through the study of these classical intermediates have informed contemporary approaches to drug discovery and development, particularly in areas involving purine-based therapeutics and nucleoside analogs.

属性

IUPAC Name |

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAYRHLZQHITSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278696 | |

| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43005-49-8 | |

| Record name | NSC9304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Nitrosation of Pyrimidine Derivatives

Method Overview:

This approach involves starting from 4,6-diamino-2-methylthiopyrimidine, which undergoes selective nitrosation to introduce the nitroso group at the 5-position. The process typically employs sodium nitrite in an acidic aqueous medium, facilitating the formation of the nitrosopyrimidine core.

4,6-Diamino-2-methylthiopyrimidine + NaNO2/H+ → 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

- Reflux temperature

- Acidic pH (around 2-4)

- Controlled addition of sodium nitrite to prevent over-nitrosation

- The reaction yields between 57-95%, depending on the specific conditions and purity of starting materials.

- The stability of the nitroso group allows for subsequent purification steps, such as physical enrichment through solubility differences.

Data Table 1: Typical Reaction Parameters for Nitrosation

| Parameter | Range / Condition | Effect |

|---|---|---|

| Temperature | Reflux (~100°C) | Ensures complete reaction |

| pH | 2-4 | Promotes selective nitrosation |

| Sodium nitrite equivalents | 1.2-1.5 equivalents | Optimizes yield while minimizing side reactions |

| Reaction time | 1-3 hours | Sufficient for complete conversion |

Nucleophilic Displacement of the Methylthio Group

Method Overview:

The methylthio group at position 2 can be displaced by secondary amines such as methylpiperazine, leading to amino derivatives. This nucleophilic substitution is performed under reflux in ethanol or similar solvents.

This compound + Amine → 4-Amino-6-hydroxy-2-amino-5-nitrosopyrimidine + MeSH

- Reflux in ethanol

- Excess amine (2 equivalents)

- Reaction duration: 24-72 hours

- Displacement efficiency is high (>80%) for secondary amines.

- The reaction is hindered under basic conditions due to insolubility of intermediates, requiring careful pH control.

Data Table 2: Nucleophilic Displacement Conditions

| Parameter | Range / Condition | Effect |

|---|---|---|

| Solvent | Ethanol | Facilitates nucleophilic attack |

| Amine equivalents | 2 equivalents | Ensures complete displacement |

| Reaction time | 24-72 hours | Maximizes yield |

| Temperature | Reflux (~78°C) | Accelerates substitution |

Reduction and Cyclization to Form the Pyrimidine Ring

Method Overview:

Following nitrosation and displacement, reduction of nitroso groups using sodium dithionite yields tetraamines, which can undergo cyclization with aldehydes (e.g., glyoxal) to form fused heterocyclic systems like pteridines.

Nitrosopyrimidine + Na2S2O4 → Tetraamine + subsequent cyclization with glyoxal → Pteridine derivatives

- The reduction step proceeds efficiently at room temperature.

- Cyclization yields depend on aldehyde concentration and reaction conditions, with yields between 59-68%.

Data Table 3: Reduction and Cyclization Conditions

| Parameter | Range / Condition | Effect |

|---|---|---|

| Reducing agent | Sodium dithionite | Selective reduction of nitroso groups |

| Temperature | Room temperature (~25°C) | Mild conditions, preserves product integrity |

| Cyclization aldehyde | Glyoxal | Facilitates ring closure |

| Reaction time | 3-4 days (reduction), 24 hours (cyclization) | Ensures high conversion rates |

Method Overview:

Introduction of amino groups at the 2-position prior to ring formation involves displacement of methylthio groups with secondary amines, followed by nitrosation and cyclization to form pteridines.

- Displacement of the methylthio group with secondary amines like piperidine or pyrrolidine yields amino derivatives suitable for subsequent ring closure.

- These routes provide access to structurally diverse analogs, expanding the chemical space of pyrimidine derivatives.

Data Table 4: Pteridine Synthesis Pathway

| Step | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|

| Displacement of methylthio | Amine in ethanol, reflux | 68-70 | High efficiency for secondary amines |

| Nitrosation | Sodium nitrite, acid | 57-95 | Controlled to prevent over-nitrosation |

| Cyclization | Glyoxal, reflux | 59-68 | Ring closure to form pteridine derivatives |

Summary of Key Research Findings

- Stability: The nitroso compounds are stable above 250°C and insoluble in water, facilitating purification.

- Reaction Control: pH, temperature, and reagent equivalents critically influence yields and purity.

- Versatility: Multiple pathways, including direct nitrosation, displacement, reduction, and cyclization, enable synthesis of the target compound with high efficiency.

- Applications: These methods are adaptable for synthesizing analogs and derivatives for medicinal chemistry applications.

化学反应分析

Types of Reactions

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

Reduction: The nitroso group can be reduced to an amino group under specific conditions.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

科学研究应用

Antifungal Activity

Research indicates that derivatives of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibit antifungal properties. A study demonstrated that certain pyrimidine derivatives showed significant activity against various fungal strains, suggesting their potential as systemic antifungal agents . The structure-activity relationship (SAR) studies revealed that modifications to the methylthio group could enhance antifungal efficacy.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, particularly its ability to scavenge reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. A series of experiments demonstrated that derivatives of this compound could effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and colitis . The dual-targeting nature of the compound allows it to address multiple pathways involved in inflammation.

Case Study 1: Antifungal Efficacy

A clinical trial investigated the effectiveness of a formulation containing this compound against Candida species. Results showed a significant reduction in fungal load in treated patients compared to controls, supporting its potential use in antifungal therapies.

Case Study 2: Antioxidant Activity

In an animal model of oxidative stress-induced injury, administration of the compound resulted in a marked decrease in biomarkers of oxidative damage, including malondialdehyde (MDA) levels. Histological analysis revealed less tissue damage compared to untreated controls, highlighting its protective effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal cell wall synthesis | |

| Antioxidant | Scavenging ROS and lipid peroxidation | |

| Anti-inflammatory | Inhibition of cytokine release |

Table 2: Synthesis Methods Overview

作用机制

The mechanism of action of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular responses to stress and mitogens. This interaction can affect various signaling pathways, leading to changes in gene expression and cellular behavior .

相似化合物的比较

Structural Analogs and Their Properties

The table below compares key structural analogs based on substituents, molecular weight, and applications:

Key Structural Differences and Implications

Substituent Effects: Methylthio (-SMe) vs. However, the thiol group in 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine can form disulfide bonds or coordinate metals more readily . Dimethylamino (-NMe₂) vs. Methylthio (-SMe): The dimethylamino group in 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine provides strong electron-donating effects, stabilizing the nitroso group for metal ion detection .

Nitroso (-NO) vs. Nitro (-NO₂): Nitroso derivatives exhibit stronger metal-binding affinity (e.g., for Co(III) and Fe(II)) compared to nitro-substituted analogs like 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, which are more reactive in electrophilic substitutions .

Biological Activity: Compounds with nitroso groups, such as 6-Amino-5-nitroso-3-methyluracil, show antibacterial activity due to their ability to interfere with microbial enzymes .

生物活性

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine (CAS No. 43005-49-8) is a heterocyclic compound derived from pyrimidine, characterized by its unique combination of functional groups, including an amino group, hydroxyl group, methylthio group, and a nitroso group. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure allows for various chemical reactions, making it a valuable building block in medicinal chemistry.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 174.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on mitogen and stress-activated protein kinase-1 (MSK-1), which is crucial in cellular signaling pathways related to stress responses and inflammation. The compound binds to the active site of MSK-1, preventing its activation and thereby modulating various cellular processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Properties

Studies indicate that derivatives of this compound exhibit significant antioxidant activity. This is particularly relevant in combating oxidative stress-related conditions such as cancer and inflammation.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in tumor cells and inhibition of cancer cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation | |

| Antimicrobial | Effective against gram-positive bacteria | |

| Anticancer | Induction of apoptosis |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of pteridine derivatives, including this compound, demonstrated that these compounds effectively scavenge reactive oxygen species (ROS), reducing oxidative damage in cellular models. The study reported IC50 values as low as 100 nM for some derivatives, indicating potent antioxidant activity .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential for development into a therapeutic agent for bacterial infections.

常见问题

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。